

# An In-Depth Technical Guide to Methyl N-Methylglycinate Hydrochloride

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## Compound of Interest

Compound Name: *Methyl N-methylglycinate hydrochloride*

Cat. No.: *B554668*

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## Introduction

**Methyl N-methylglycinate hydrochloride**, also known as sarcosine methyl ester hydrochloride, is a derivative of the naturally occurring amino acid sarcosine (N-methylglycine). This compound serves as a crucial building block and intermediate in various chemical syntheses, particularly in the fields of peptide synthesis and pharmaceutical development. Its structural similarity to glycine and sarcosine allows it to be a valuable tool in modulating biological pathways, including those involving the N-methyl-D-aspartate (NMDA) receptor. This technical guide provides a comprehensive overview of the key properties, synthesis, and applications of **methyl N-methylglycinate hydrochloride**.

## Core Properties and Data

**Methyl N-methylglycinate hydrochloride** is a white, water-soluble solid.<sup>[1][2]</sup> The hydrochloride salt form enhances its stability, making it less prone to polymerization compared to its free base form.<sup>[1]</sup>

## Quantitative Data Summary

Property	Value	Reference
Molecular Weight	139.58 g/mol	[3]
Molecular Formula	C4H10ClNO2	[3]
Appearance	White solid	[1][2]
Melting Point	175-176 °C	[1]
SMILES	CNCC(=O)OC.Cl	[3]
InChI Key	HQZMRJBVCVYVQA-UHFFFAOYSA-N	[3]
CAS Number	13515-93-0	[3]

## Experimental Protocols

### Synthesis of Methyl N-Methylglycinate Hydrochloride

A common and efficient method for the synthesis of amino acid methyl ester hydrochlorides is through the esterification of the corresponding amino acid with methanol in the presence of an acid catalyst. One well-documented procedure involves the use of hydrogen chloride gas.

Protocol: Esterification of Sarcosine using Methanol and Hydrogen Chloride Gas

This protocol is adapted from established methods for the synthesis of amino acid methyl ester hydrochlorides.[4][5][6]

Materials:

- Sarcosine (N-methylglycine)
- Anhydrous Methanol
- Hydrogen Chloride (HCl) gas
- Reaction flask (round-bottom) equipped with a magnetic stirrer and a gas inlet tube
- Ice bath

- Rotary evaporator
- Büchner funnel and filter paper
- Ether (for washing)

#### Procedure:

- In a clean, dry round-bottom flask, suspend sarcosine in anhydrous methanol. The molar ratio of methanol to sarcosine should be in excess, typically around 10:1.
- Cool the suspension in an ice bath to manage the exothermic reaction that will follow.
- Slowly bubble dry hydrogen chloride gas through the stirred suspension. Continue the introduction of HCl gas until the sarcosine is completely dissolved.
- Once all the solid has dissolved, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete (typically several hours), concentrate the reaction mixture using a rotary evaporator to remove the excess methanol and HCl.
- The resulting crude product, **methyl N-methylglycinate hydrochloride**, can be purified by recrystallization. This is often achieved by dissolving the crude product in a minimal amount of hot methanol and then precipitating it by the addition of a non-polar solvent like ether.
- Collect the crystalline product by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of cold ether to remove any remaining impurities.
- Dry the purified **methyl N-methylglycinate hydrochloride** crystals under vacuum.

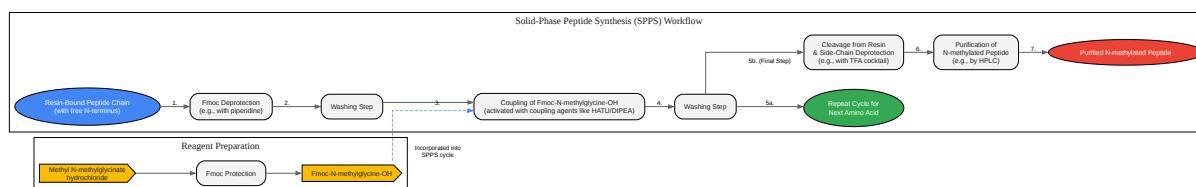
## Applications in Research and Drug Development

### Peptide Synthesis

**Methyl N-methylglycinate hydrochloride** is a key reagent in peptide synthesis. The incorporation of N-methylated amino acids, such as N-methylglycine, into peptide chains can

significantly enhance the therapeutic properties of the resulting peptides.[7][8] N-methylation can increase metabolic stability by making the peptide bond resistant to enzymatic degradation, improve membrane permeability, and influence the peptide's conformation, which can be critical for its biological activity.[7]

The general workflow for incorporating an N-methylated amino acid into a peptide chain using solid-phase peptide synthesis (SPPS) is outlined below.



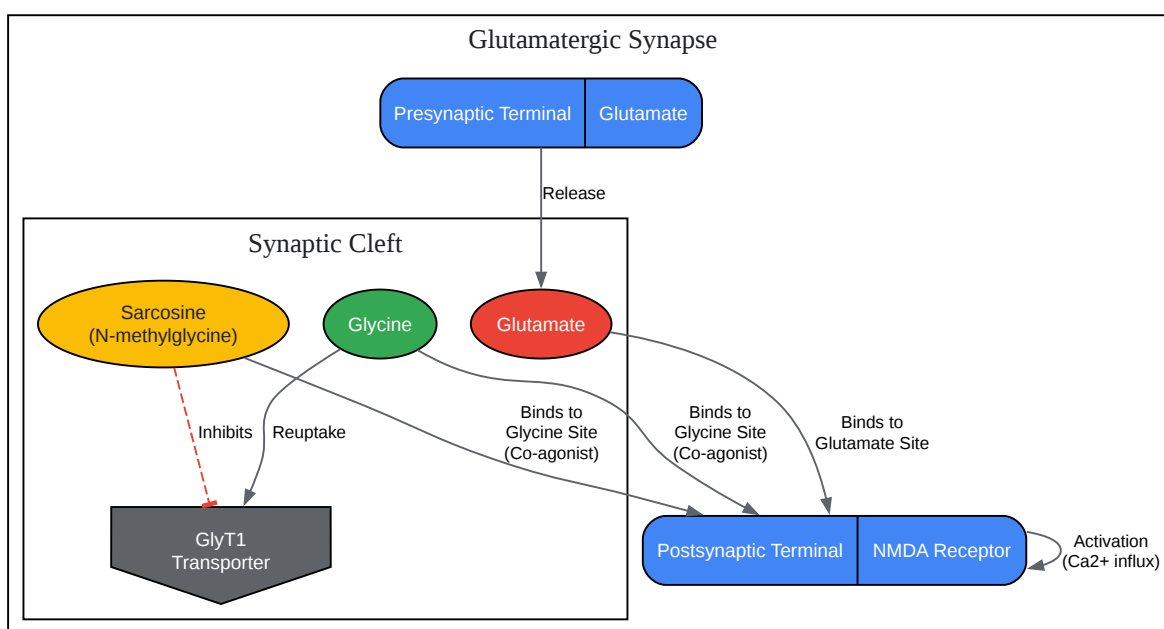
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Workflow for incorporating N-methylglycine into a peptide chain.

## Modulation of NMDA Receptor Signaling

The parent compound of methyl N-methylglycinate, sarcosine, is a known glycine transporter 1 (GlyT1) inhibitor and a co-agonist at the glycine binding site of the NMDA receptor.[9][10] By inhibiting the reuptake of glycine, sarcosine increases the synaptic concentration of glycine, thereby potentiating NMDA receptor function.[11] This mechanism is of significant interest in the development of therapeutics for neurological and psychiatric disorders, such as schizophrenia, where NMDA receptor hypofunction is implicated.[10] While **methyl N-**

**methylglycinate hydrochloride** is primarily a synthetic intermediate, its biological relevance is intrinsically linked to the activity of sarcosine.



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Modulation of the NMDA receptor by sarcosine (N-methylglycine).

## Conclusion

**Methyl N-methylglycinate hydrochloride** is a versatile and valuable chemical entity for researchers and professionals in drug development and peptide synthesis. Its straightforward synthesis and the advantageous properties it imparts to peptides make it a frequently utilized building block. Furthermore, its relationship to sarcosine and the modulation of the NMDA receptor pathway highlights its relevance in the ongoing search for novel therapeutics for central nervous system disorders. This guide provides the foundational knowledge required for the effective handling, synthesis, and application of this important compound.

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